Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-
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Overview
Description
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)-, commonly known as PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. PBP is a derivative of propanol and has a pyrazole ring attached to it, which gives it unique biochemical properties.
Scientific Research Applications
PBP has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, PBP has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. PBP has also been shown to have anticancer properties, and it can be used as a chemotherapeutic agent. In agriculture, PBP can be used as a plant growth regulator, and it can improve crop yield and quality. In material science, PBP can be used as a building block for the synthesis of new materials with unique properties.
Mechanism Of Action
The mechanism of action of PBP is not fully understood, but it is believed to act through the modulation of various signaling pathways. PBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PBP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by PBP can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Biochemical And Physiological Effects
PBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBP can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death. PBP has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which can lead to the inhibition of inflammation. In vivo studies have shown that PBP can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Advantages And Limitations For Lab Experiments
PBP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. PBP has also been shown to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo experiments. However, PBP has some limitations as well. It can be unstable in certain solvents and can degrade over time. PBP can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on PBP. One direction is to further investigate the mechanism of action of PBP and its interaction with various signaling pathways. Another direction is to explore the potential use of PBP as a therapeutic agent for various diseases such as cancer, inflammation, and pain. The development of new PBP derivatives with improved pharmacological properties is also an area of interest. Finally, the use of PBP as a building block for the synthesis of new materials with unique properties is another promising direction for future research.
Synthesis Methods
The synthesis of PBP is a multi-step process that involves the reaction of propanol with various reagents. The most common method of synthesizing PBP is through the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with propanol to obtain PBP. The purity and yield of PBP can be improved by using different solvents and purification techniques.
properties
CAS RN |
15083-36-0 |
---|---|
Product Name |
Propanol, 3-(1-benzyl-3-methyl-5-pyrazolyloxy)- |
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-(2-benzyl-5-methylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C14H18N2O2/c1-12-10-14(18-9-5-8-17)16(15-12)11-13-6-3-2-4-7-13/h2-4,6-7,10,17H,5,8-9,11H2,1H3 |
InChI Key |
RJPPLQKWBIGOQI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=NN(C(=C1)OCCCO)CC2=CC=CC=C2 |
Other CAS RN |
15083-36-0 |
Origin of Product |
United States |
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